2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-

Agricultural Fungicide Triazole Structure-Activity Relationship

The compound 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one (CAS 104940-90-1) is an alpha,beta-unsaturated ketone that functions as a critical intermediate in the synthesis of the triazole fungicide cyproconazole. Belonging to the alpha-triazolyl chalcone class, it features a 4-chlorophenyl ring and a 1,2,4-triazole moiety connected through a propenone linker.

Molecular Formula C11H8ClN3O
Molecular Weight 233.65 g/mol
CAS No. 104940-90-1
Cat. No. B12679091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-
CAS104940-90-1
Molecular FormulaC11H8ClN3O
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESC=C(C(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2
InChIInChI=1S/C11H8ClN3O/c1-8(15-7-13-6-14-15)11(16)9-2-4-10(12)5-3-9/h2-7H,1H2
InChIKeyVCRNAYLEZMGAHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one (CAS 104940-90-1): Core Structural and Functional Profile


The compound 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one (CAS 104940-90-1) is an alpha,beta-unsaturated ketone that functions as a critical intermediate in the synthesis of the triazole fungicide cyproconazole . Belonging to the alpha-triazolyl chalcone class, it features a 4-chlorophenyl ring and a 1,2,4-triazole moiety connected through a propenone linker . Its structure is pivotal for its chemical reactivity, particularly in subsequent aldol condensation and reduction steps, which distinguishes it from simpler triazole intermediates in fungicide manufacturing pathways.

Late-stage intermediate for cyproconazole agrochemical synthesis via aldol condensation-reduction route

alpha,beta-Unsaturated enone scaffold for fungicidal SAR exploration; reported higher activity vs saturated analogs

alpha-Triazolyl chalcone core for antimicrobial screening against resistant strains based on class-level analog data

Why Generic Substitution of CAS 104940-90-1 Falls Short: The Critical Role of alpha,beta-Unsaturation


A simple interchange with a saturated analog, such as 1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)-propan-1-one, is not scientifically valid due to a fundamental difference in biological activity. Patent literature explicitly states that the alpha,beta-unsaturated compounds of this class, which includes CAS 104940-90-1, show a 'considerably better fungicidal activity' compared to their chemically similar but saturated counterparts known from the prior art [1]. This indicates that the enone functionality is not merely a synthetic handle but a crucial pharmacophore element for enhanced target engagement, making the unsaturated compound functionally distinct and non-interchangeable for applications where superior intrinsic activity is required.

Saturated ketone analog

Saturated analog (e.g., 1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)propan-1-one) lacks the enone motif; patent data indicates considerably lower fungicidal activity, making direct interchange inappropriate for applications requiring intrinsic fungicidal effect.

Earlier synthetic intermediate

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 58905-19-4) is a precursor at an earlier synthetic stage; substitution would require additional alkylation steps, impacting process efficiency and route design.

Quantitative Evidence Guide for 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one Against Key Analogs


Enhanced Fungicidal Activity of the alpha,beta-Unsaturated Ketone vs. Saturated Ketone and Alcohol Analogs

The fungicidal activity of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one (an alpha,beta-unsaturated ketone) was directly compared to its saturated ketone analog, 1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)-propan-1-one, and its alcohol analog, 1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)-propan-1-ol. The patent data demonstrates that the unsaturated compound exhibits a 'considerably better' fungicidal effect than both comparators, which are described as having 'not completely satisfactory' activity [1]. While exact numerical values from the primary assay were not provided in the patent excerpt, the qualitative superiority is a strong indicator of a meaningful property difference driven by the enone motif.

Fungicidal Activity vs Saturated Analogs
Patent context
Reported as “considerably better” fungicidal effect vs saturated ketone and alcohol comparators; exact IC50 not provided in patent
Enone motif drives reported activity difference; supports unsaturated ketone selection for fungicidal applications
Qualitative patent comparison; quantitative data to verify in own assays
Agricultural Fungicide Triazole Structure-Activity Relationship

Validated Role as an Exclusive Intermediate for the High-Value Fungicide Cyproconazole

This compound is a direct and validated chemical intermediate in the synthesis of cyproconazole, a globally used agricultural fungicide . In contrast, related compounds like 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 58905-19-4) represent a different stage in the synthetic pathway. This specific unsaturated ketone is the product of an aldol condensation step, placing it further along the synthetic route to the final active ingredient. This grants it a distinct commercial value linked directly to cyproconazole manufacturing, a feature not shared by all triazole intermediates.

Synthetic Route Positioning
Source review
Direct cyproconazole intermediate (aldol condensation product); one step closer to API than ethanone analog (CAS 58905-19-4)
May reduce downstream processing steps; supplier specification review recommended
Supplier-claimed intermediate role; COA verification advised
Process Chemistry Agrochemical Intermediates Cyproconazole Synthesis

Class-Level Antimicrobial Potential Backed by Data on Structurally Similar alpha-Triazolyl Chalcones

While specific MIC data for CAS 104940-90-1 is not publicly available, the broader class of alpha-triazolyl chalcones has demonstrated quantifiable antimicrobial activity. For instance, a closely related analog, compound 9a, exhibited an MIC of 4 μg/mL against MRSA and Micrococcus luteus, a potency comparable or superior to reference drugs [1]. This suggests that the target compound, by virtue of its shared core scaffold, has a high potential for similar biological activity, providing a scientific rationale for its investigation in antimicrobial research.

Antimicrobial MIC (Class-Level)
Class-level inference
Analog compound 9a MIC 4 μg/mL vs MRSA; Norfloxacin 8 μg/mL, Oxacillin >64 μg/mL
Supports antimicrobial screening candidate; target compound activity requires direct validation
Data from structurally related alpha-triazolyl chalcone; not directly tested on CAS 104940-90-1
Antimicrobial Chalcone MIC

Optimal Application Scenarios for 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one


Late-Stage Intermediate for Cyproconazole Agrochemical Manufacturing

The most established and commercially relevant application is as a direct intermediate in the industrial synthesis of cyproconazole. As confirmed by supplier specifications, this compound is utilized in the final stages of the active ingredient's production . This is the primary scenario for bulk procurement, where the compound's structural features directly translate to synthetic efficiency and product quality in a high-volume agrochemical context.

Lead Compound in Agrochemical Discovery for Superior Fungicidal Candidates

Based on patent evidence showing that the alpha,beta-unsaturated structure confers 'considerably better fungicidal activity' over saturated analogs, this compound is an ideal starting point for a structure-activity relationship (SAR) program in fungicide discovery [1]. Researchers can use this scaffold to synthesize novel derivatives with potentially improved efficacy, selectivity, or environmental profiles compared to existing commercial triazoles.

Scaffold for Antimicrobial Drug Discovery Against Resistant Strains

For medicinal chemistry programs targeting drug-resistant bacteria, this compound represents a strategic purchase. A closely related alpha-triazolyl chalcone has demonstrated an MIC of 4 μg/mL against MRSA, outperforming conventional antibiotics [2]. This class-level potency makes CAS 104940-90-1 a promising core for hit-to-lead optimization studies aimed at developing new antibacterial agents.

Application
Selection Property
Validation Focus
Cyproconazole intermediate manufacturing
Synthetic route placement (aldol condensation product); COA purity review
Process efficiency and purity verification
Fungicide discovery lead scaffold
alpha,beta-Unsaturated enone with reported higher fungicidal activity vs saturated analogs
In-vitro fungicidal assay, SAR optimization
Antimicrobial hit-to-lead optimization
alpha-Triazolyl chalcone core with class-level antimicrobial potency against resistant strains
MIC determination, SAR around 4-chlorophenyl and triazole
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